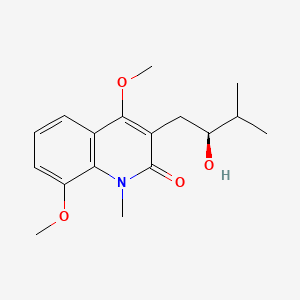

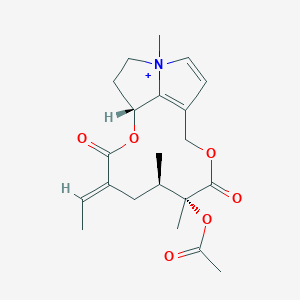

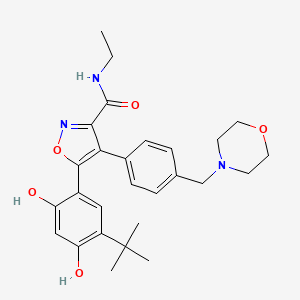

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine

概要

説明

Synthesis Analysis

The synthesis of this compound involves key steps like the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species, which is then treated with an electrophile .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H12ClN3/c12-8-1-2-9-10 (15-6-4-13)3-5-14-11 (9)7-8/h1-3,5,7H,4,6,13H2, (H,14,15) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.69 . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP3A4 . Its water solubility is 0.19 mg/ml .科学的研究の応用

Autophagy Inhibition

Lys01 is a potent autophagy inhibitor . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components . By inhibiting this process, Lys01 can affect various cellular functions and disease processes.

Antitumor Activity

Lys01 has demonstrated single-agent antitumor activity . It has been shown to be effective in vitro and in vivo against multiple human cancer cell lines and xenograft models . This suggests potential applications in cancer treatment.

3. Enhanced Potency Compared to Hydroxychloroquine (HCQ) Lys01 is reported to be 10 times more potent as an autophagy inhibitor than HCQ . This enhanced potency could make Lys01 a more effective therapeutic agent in diseases where autophagy plays a role.

Lysosomal Deacidification

Lys01, particularly its water-soluble salt form Lys05, accumulates within and deacidifies the lysosome . The lysosome is a cell organelle involved in the breakdown and recycling of cellular waste products. By deacidifying the lysosome, Lys01 disrupts its function, which can have various effects on the cell.

Potential Use in Combination Therapies

Given its mechanisms of action, Lys01 could potentially be used in combination with other therapeutic agents. For instance, the combination of autophagy inhibition (by Lys01) and other anticancer therapies is currently being evaluated in clinical trials .

6. Use in Research of Cellular Processes Due to its effects on autophagy and lysosomal function, Lys01 can be used as a tool in research to better understand these cellular processes .

Safety and Hazards

作用機序

Target of Action

Lys01, also known as “1391426-22-4 (free base)”, “LYS01 free base”, or “N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine”, primarily targets autophagy proteins . Autophagy is a cellular process that degrades and recycles cellular components to maintain homeostasis and adapt to metabolic stress .

Mode of Action

Lys01 acts as an autophagy inhibitor . It inhibits the process of autophagy by impairing lysosomal function . Lys01 is a dimeric form of Chloroquine (HY-17589A), and it is more potent than Hydroxychloroquine (HCQ) in inhibiting autophagy .

Biochemical Pathways

The primary biochemical pathway affected by Lys01 is the autophagy-lysosome pathway . By inhibiting autophagy, Lys01 disrupts the degradation and recycling of cellular components, which can lead to the accumulation of damaged proteins and organelles, and ultimately cell death .

Pharmacokinetics

It is known that lys01, compared to hcq, more potently accumulates within and deacidifies the lysosome . This suggests that Lys01 may have a high cellular uptake and a strong ability to cross cellular membranes to reach its target site, the lysosome .

Result of Action

Lys01 has been shown to inhibit cell viability in various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, and 6.0 μM respectively . This suggests that Lys01 can induce cell death by inhibiting autophagy, making it a potential candidate for anticancer research .

Action Environment

The efficacy of Lys01 can be influenced by the pH of the environment. In acidic conditions, such as those found in the tumor microenvironment, Lys01 retains its autophagy-inhibiting activity . This is in contrast to Chloroquine, which loses its activity under acidic conditions . This suggests that Lys01 could be particularly effective in targeting cancer cells in the acidic tumor microenvironment .

特性

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGQVCRQXSYPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Lys01 interact with its target and what are the downstream effects?

A1: Lys01 functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that Lys01 is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of Lys01 and how specific structural features contribute to its potency as an autophagy inhibitor?

A2: The research emphasizes the importance of several structural motifs in Lys01 for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for Lys01's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in Lys01's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.

Q3: What evidence suggests that Lys01 specifically targets autophagy in vivo?

A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of Lys01) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting Lys01's targeted activity on the autophagy pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)

![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)